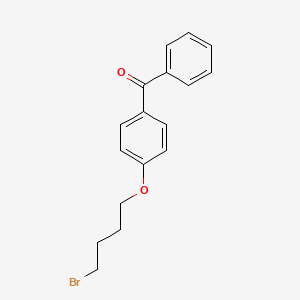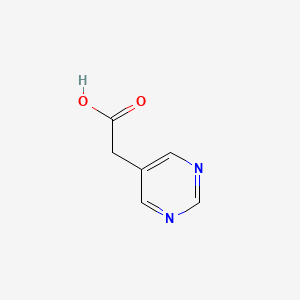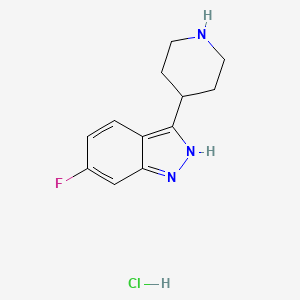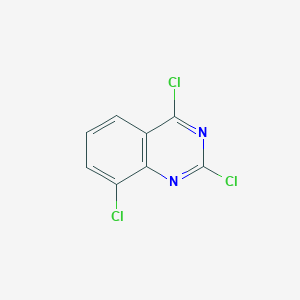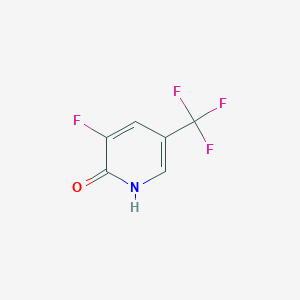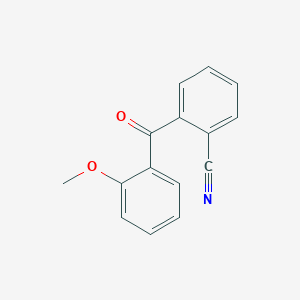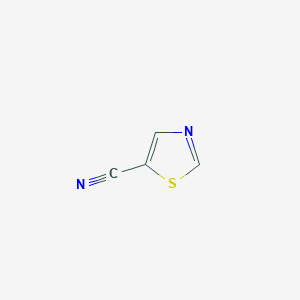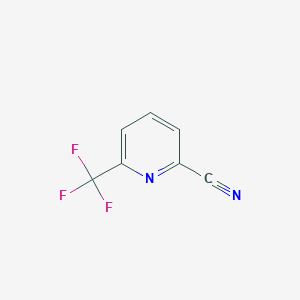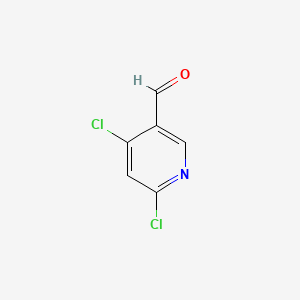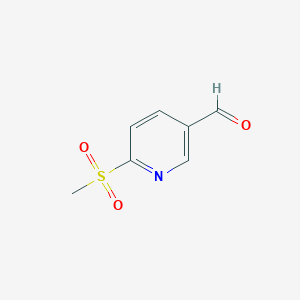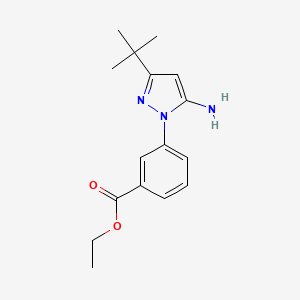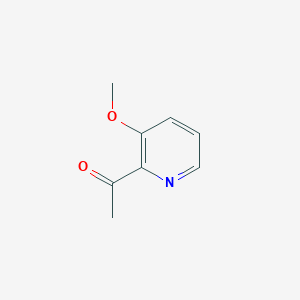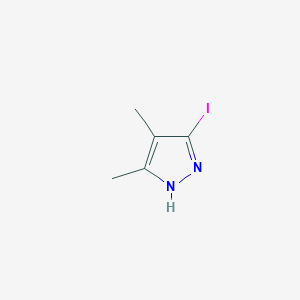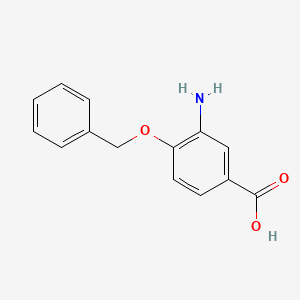
(Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate
Übersicht
Beschreibung
(Perfluorohexyl)phenyliodonium trifluoromethanesulfonate is a compound that belongs to the class of aryliodonium salts, where a perfluorohexyl group is attached to a phenyl ring which is further connected to an iodonium ion. The counterion in this case is trifluoromethanesulfonate, also known as triflate. This compound is of interest due to its potential use in various organic synthesis reactions, particularly as a reagent for introducing perfluoroalkyl groups into organic molecules .
Synthesis Analysis
The synthesis of (perfluorohexyl)phenyliodonium triflates can be achieved by the oxidation of the corresponding iodofluoroalkanes with trifluoroperacetic acid, followed by treatment with benzene or fluorobenzene and triflic acid. An alternative method involves the use of elemental fluorine as a substitute for the peracid. The reaction of (perfluoroalkyl)-p-tolyliodonium chlorides with silver sulfonates can also yield the desired iodonium triflates .
Molecular Structure Analysis
The molecular structure of (perfluorohexyl)phenyliodonium triflate is characterized by the presence of a perfluorohexyl group attached to a phenyl ring, which is bonded to an iodonium ion. The triflate counterion is known for its good leaving group ability, which is crucial for the reactivity of this compound in various chemical reactions. The molecular structure of related perfluoroalkyl compounds has been studied using ab initio density functional theory (DFT) calculations, which provide insights into the electronic properties and stability of these compounds .
Chemical Reactions Analysis
(Perfluorohexyl)phenyliodonium triflate can undergo thermolysis at about 150°C to afford perfluorohexyl triflate, iodobenzene, and (perfluorohexyl)iodobenzene. This decomposition suggests potential applications in organic synthesis, where the perfluorohexyl group can be transferred to other molecules. The reactivity of similar iodonium salts with nucleophiles has been demonstrated, leading to the formation of strong CH acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of (perfluorohexyl)phenyliodonium triflate are influenced by the perfluorohexyl group and the iodonium ion. The perfluorohexyl group imparts hydrophobicity and chemical resistance to the compound, while the iodonium ion is associated with high reactivity towards nucleophiles. The triflate counterion enhances the solubility of the compound in organic solvents and increases its reactivity as a leaving group. The related perfluorinated compounds exhibit high thermal stability and low surface energy, which are indicative of the properties that (perfluorohexyl)phenyliodonium triflate might also possess .
Wissenschaftliche Forschungsanwendungen
Catalyst in Acylation Reactions
(Perfluorohexyl)phenyliodonium trifluoromethanesulfonate and related compounds have been studied for their role as catalysts in various chemical reactions. For instance, Scandium trifluoromethanesulfonate, a related compound, has shown remarkable catalytic activity in the acylation of alcohols with acid anhydrides and in esterification reactions. This suggests potential applications of (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate in similar catalytic processes (Ishihara et al., 1996).
Synthesis of Fluoroalkylaryliodonium Compounds
The synthesis of various fluoroalkylaryliodonium compounds, including (perfluoroalkyl)phenyliodonium triflates, has been extensively studied. These compounds have been synthesized using methods like the oxidation of iodofluoroalkanes followed by treatment with benzene or fluorobenzene and triflic acid. Such research indicates the versatility of (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate in synthesizing a range of fluoroalkylaryliodonium compounds (Umemoto et al., 1986).
Applications in Natural Product Synthesis
Compounds similar to (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate, like vinyl and aryl triflates, have found significant applications in natural product synthesis. They undergo reactions such as cross-coupling with organo-metallics and addition reactions to alkenes and alkynes, demonstrating the potential utility of (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate in similar synthetic applications (Ritter, 1993).
Use in Perfluoroalkylation of Polymers
Another significant application is the perfluoroalkylation of polymers like poly(α-methylstyrene) and poly(phenyl methacrylate). (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate and related compounds can be used to introduce perfluoroalkyl groups into polymers without cleaving the polymer chains (Shuyama, 1985).
Trifluoromethanesulfonic Acid in Organic Synthesis
The parent compound, trifluoromethanesulfonic acid, is a key component of (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate and is used extensively in organic synthesis. It's involved in reactions like electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).
Environmental Implications
While not directly related to (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate, it's worth noting the wider context of polyfluoroalkyl chemicals in environmental studies. These studies provide insights into the environmental presence and impacts of related perfluoroalkyl compounds, which could inform considerations around the use and disposal of (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate (Calafat et al., 2007).
Eigenschaften
IUPAC Name |
phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F13I.CHF3O3S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYKYDTNLXUMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F16IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608258 | |
| Record name | Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | |
CAS RN |
77758-84-0 | |
| Record name | Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



